molecular formula C16H20FN3O B6125173 2-(3-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]morpholine

2-(3-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]morpholine

Cat. No. B6125173
M. Wt: 289.35 g/mol
InChI Key: VEMARMAYLNYXGH-UHFFFAOYSA-N
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Description

2-(3-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]morpholine is a chemical compound that belongs to the class of morpholine derivatives. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2-(3-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]morpholine involves the inhibition of PKC enzymes. The compound binds to the catalytic domain of PKC, preventing its activation and subsequent downstream signaling. This leads to the inhibition of various cellular processes that are regulated by PKC, such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]morpholine have been extensively studied. The compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases. The compound has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]morpholine in lab experiments include its potency, selectivity, and favorable pharmacokinetic profile. The compound has been extensively characterized in vitro and in vivo, making it a reliable tool for studying PKC signaling pathways. However, the limitations of using the compound include its high cost and limited availability, which may restrict its use in some research settings.

Future Directions

There are several future directions for research on 2-(3-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]morpholine. One direction is to further investigate its potential as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Another direction is to study its effects on other cellular processes that are regulated by PKC, such as ion channel function and synaptic plasticity. Additionally, the development of more potent and selective PKC inhibitors based on the structure of 2-(3-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]morpholine is an area of active research.
Conclusion:
In conclusion, 2-(3-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]morpholine is a synthetic compound that has potential applications in scientific research. It is a potent inhibitor of PKC enzymes, which play a critical role in various cellular processes. The compound has been extensively studied for its potential as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Future research directions include further investigation of its therapeutic potential and the development of more potent and selective PKC inhibitors.

Synthesis Methods

The synthesis of 2-(3-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]morpholine involves the reaction of 3-fluorobenzylamine with 1-methyl-1H-pyrazole-4-carboxaldehyde in the presence of morpholine and acetic acid. The reaction results in the formation of the desired compound in good yield and purity. The synthesis method has been optimized for large-scale production of the compound.

Scientific Research Applications

2-(3-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]morpholine has been shown to have potential applications in scientific research. It is a potent inhibitor of the protein kinase C (PKC) family of enzymes, which play a critical role in various cellular processes. The compound has been used to study the role of PKC in cancer, inflammation, and neurodegenerative diseases. It has also been investigated for its potential as a therapeutic agent for these diseases.

properties

IUPAC Name

2-[(3-fluorophenyl)methyl]-4-[(1-methylpyrazol-4-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O/c1-19-10-14(9-18-19)11-20-5-6-21-16(12-20)8-13-3-2-4-15(17)7-13/h2-4,7,9-10,16H,5-6,8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEMARMAYLNYXGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN2CCOC(C2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Fluorophenyl)methyl]-4-[(1-methylpyrazol-4-yl)methyl]morpholine

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